molecular formula C6H6Cl2N2 B1267383 2-Amino-3,5-dichloro-4-methylpyridine CAS No. 31430-47-4

2-Amino-3,5-dichloro-4-methylpyridine

Cat. No. B1267383
CAS RN: 31430-47-4
M. Wt: 177.03 g/mol
InChI Key: KARIRGBBCOCBGU-UHFFFAOYSA-N
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Patent
US08618302B2

Procedure details

Preparation of 2-Amino-3,5-dichloro-4,6-dimethylpyridine can be as described for 2-Amino-3,5-dichloro-4,6-methylpyridine but with 2-amino-4,6-dimethylpyridine as a starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Amino-3,5-dichloro-4,6-methylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([CH3:9])[C:5]([Cl:10])=[C:4](C)[N:3]=1.NC1C=C(C)C=C(C)N=1>>[CH3:9][C:6]1[C:5]([Cl:10])=[CH:4][N:3]=[C:2]([NH2:1])[C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=C1Cl)C)Cl)C
Step Two
Name
2-Amino-3,5-dichloro-4,6-methylpyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=NC=C1Cl)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.